CCT367766 is a small molecule compound identified as a potent and selective protein degradation probe targeting the pirin protein. This compound has been developed as part of a broader effort to create heterobifunctional molecules known as PROteolysis TArgeting Chimeras, or PROTACs, which facilitate the targeted degradation of specific proteins within cells. CCT367766 has shown promise in the context of cancer research, particularly in the development of therapies aimed at non-catalytic proteins that are less understood in terms of their biological roles.
CCT367766 was synthesized and characterized by a team at the Cancer Research UK Cancer Therapeutics Unit at The Institute of Cancer Research. The compound was reported in a study published in the Journal of Medicinal Chemistry in January 2018, which detailed its design, synthesis, and evaluation in cellular contexts .
CCT367766 falls under the category of small molecule inhibitors and is specifically classified as a PROTAC. PROTACs are bifunctional compounds that link a ligand for an E3 ubiquitin ligase to a ligand for a target protein, thereby facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of CCT367766 involved several strategic iterations focusing on linker design and physicochemical properties to enhance its activity. The compound was generated through a series of chemical reactions that optimized its ability to engage with target proteins effectively.
CCT367766's molecular structure is characterized by specific functional groups that facilitate its interaction with both target proteins and E3 ligases.
Crystallographic studies may provide further insights into its three-dimensional conformation when bound to target proteins .
CCT367766 undergoes specific chemical reactions that facilitate its mechanism of action as a PROTAC.
The mechanism by which CCT367766 exerts its effects involves several steps critical for targeted protein degradation.
Understanding CCT367766's physical and chemical properties is essential for assessing its potential applications.
Relevant data regarding these properties can be obtained through experimental assays designed to evaluate solubility, stability, and reactivity under various conditions .
CCT367766 has significant potential applications within scientific research and therapeutic development.
CCT367766 features a meticulously optimized architecture comprising three distinct functional domains:
Pirin-Targeting Ligand: Derived from the chemical probe CCT251236, this moiety binds the pirin protein with high affinity, evidenced by a dissociation constant (Kd) of 55 nM [1] [3].
E3 Ubiquitin Ligase Recruiter: Incorporates a cereblon (CRBN)-targeting ligand based on immunomodulatory imide drug (IMiD) derivatives, enabling recruitment of the CRBN-DDB1 E3 ubiquitin ligase complex. This segment exhibits an IC₅₀ of 490 nM against CRBN-DDB1 and a Kd of 120 nM for recombinant CRBN [2] [5].
Triethylene Glycol Linker: A 15-atom polyethylene glycol (PEG)-based chain bridges the pirin and CRBN ligands. This linker length was empirically optimized to facilitate ternary complex formation while maintaining cellular permeability [3] [7].
Table 1: Structural and Biophysical Properties of CCT367766
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₄₉H₄₈ClN₇O₁₁ | High-resolution MS [7] |
Molecular Weight | 946.4 g/mol | QTOF-MS [1] |
Pirin Binding Affinity (Kd) | 55 nM | Surface Plasmon Resonance [2] |
CRBN Binding Affinity (Kd) | 120 nM | Isothermal Titration Calorimetry [2] |
CRBN-DDB1 IC₅₀ | 490 nM | Competitive Binding Assay [4] |
The molecule's orally bioavailable form (CCT367766 formic acid salt, C₅₀H₅₀ClN₇O₁₃, MW 992.42 g/mol) enhances aqueous solubility while preserving degradation activity [5] [8]. X-ray crystallography studies confirm that the linker length enables optimal spatial positioning for ubiquitin transfer, with the triethylene glycol chain providing flexibility without compromising proteasome engagement [3].
Pirin (PIR) functions as a multifaceted regulatory node in oncology-relevant signaling networks, making it a compelling target for degradation-based therapeutics:
Transcriptional Modulation: Pirin acts as an oxidative stress sensor that complexes with nuclear factor I/C (NFIC) and B-cell lymphoma 3-encoded (BCL3) oncoproteins. This interaction drives expression of pro-metastatic genes in melanoma and ovarian cancers [3] [7].
Oxidative Stress Response: As a non-heme iron-binding protein, pirin modulates reactive oxygen species (ROS) homeostasis through interactions with superoxide dismutase and glutathione peroxidase pathways. Elevated pirin expression correlates with chemotherapy resistance [9].
Developmental Significance: Structural studies reveal pirin's evolutionary conservation across eukaryotes, with knockout models demonstrating embryonic lethality in mice, underscoring its fundamental role in cellular regulation [3].
CCT367766's degradation mechanism offers distinct advantages over pirin inhibition:
In SK-OV-3 ovarian cancer cells, CCT367766 achieves complete pirin depletion at 50 nM within 2 hours through a catalytic process, with degradation efficiency exceeding 90% (Dmax) [2] [8]. The characteristic "hook effect" observed at higher concentrations (>500 nM) confirms its heterobifunctional mechanism, where excessive PROTAC concentrations disrupt productive ternary complex formation [2] [5].
The development of CCT367766 epitomizes the methodological maturation of PROTAC technology across three generations:
Table 2: Evolution of PROTAC Technology Leading to CCT367766
Generation | Time Period | Key Characteristics | Limitations | Representative Compounds |
---|---|---|---|---|
First | 2001–2008 | Peptide-based E3 ligands; Micromolar potency; Poor cell permeability | Limited to injectable models | Peptidic HIF-1α PROTAC [6] |
Second | 2008–2015 | Small-molecule E3 ligands (MDM2/cIAP); Improved permeability | Moderate potency (µM range); Off-target degradation | Nutlin-based PROTACs [9] |
Third | 2015–present | CRBN/VHL ligands; Nanomolar efficacy; Oral bioavailability; Catalytic degradation | Hook effect at high concentrations | CCT367766; ARV-110 [3] [6] |
CCT367766 emerged through rational linker optimization building upon the pirin-binding scaffold of CCT251236. Key design iterations included:
This optimization yielded a >100-fold potency improvement over earlier pirin probes, achieving DC₅₀ values of 1–5 nM in cellular degradation assays [3] [7]. As a third-generation probe, CCT367766 demonstrates the critical importance of balanced ternary complex kinetics – its rapid pirin degradation (t₁/₂ <30 min) enables dynamic studies of protein function that were previously inaccessible with genetic knockout techniques [3] [9].
The molecule's success validated structure-guided PROTAC design for non-enzymatic targets, establishing a blueprint for degrading transcription factor co-regulators previously considered "undruggable" [6] [9]. Its chemical tractability and oral activity further distinguish it as a translational prototype for next-generation degraders targeting oncogenic scaffolding proteins [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: